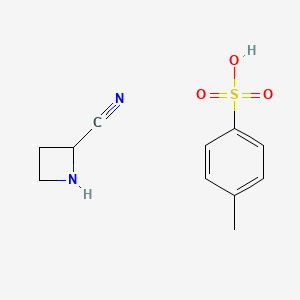
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a chemical compound with the following structural formula:
C7H12O2S
This compound contains a cyclobutane ring substituted with an ethyl group and a cyclopentylthio (CpS) moiety. The presence of the thioether group (S) in the cyclopentyl ring makes it interesting for various applications.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Materials:
Reaction Steps:
Industrial Production Methods:
Analyse Des Réactions Chimiques
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating thioether-containing compounds in biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid shares similarities with other thioether-containing compounds, such as cyclopentylacetic acid . its unique combination of cyclobutane and cyclopentylthio moieties sets it apart.
Propriétés
Formule moléculaire |
C12H20O2S |
|---|---|
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
Clé InChI |
CJASTYZXEHGREA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)(C(=O)O)SC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


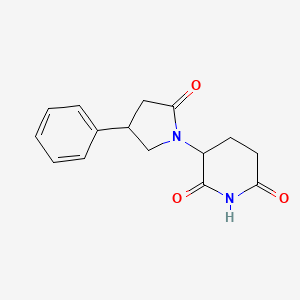
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
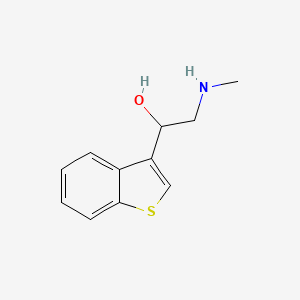
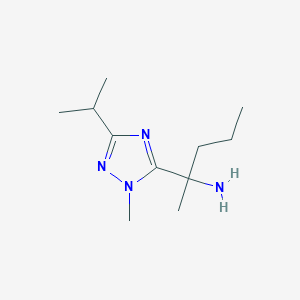
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
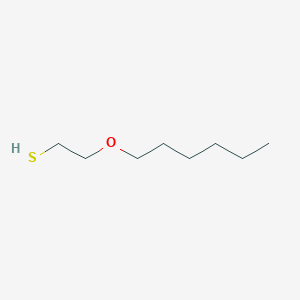
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
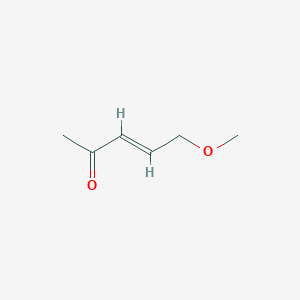
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
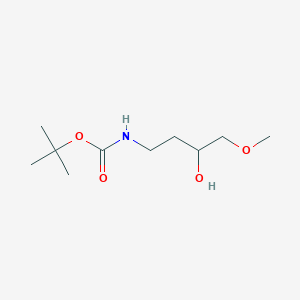
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
